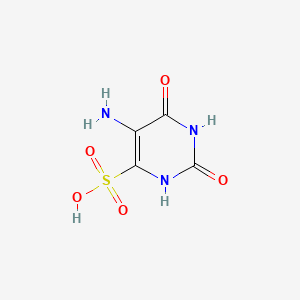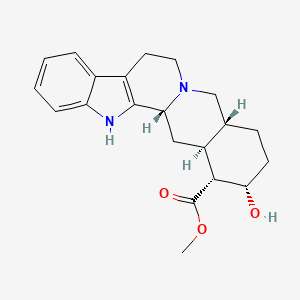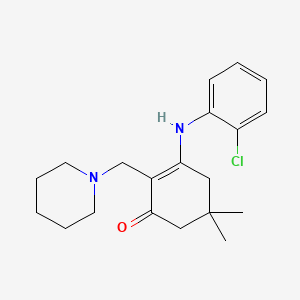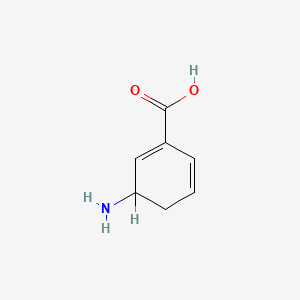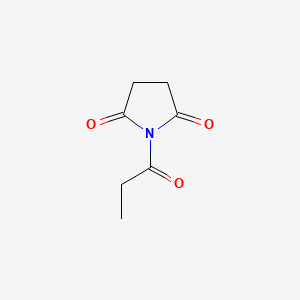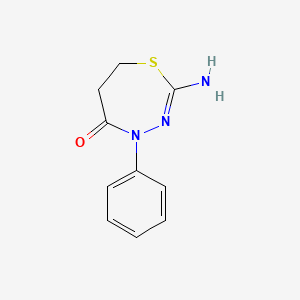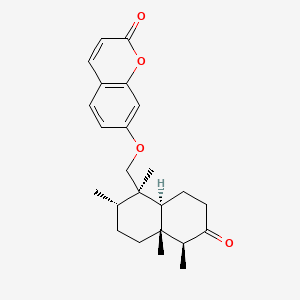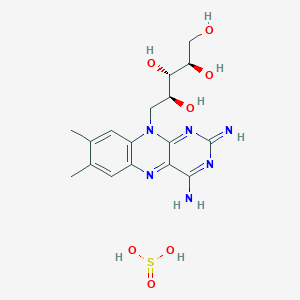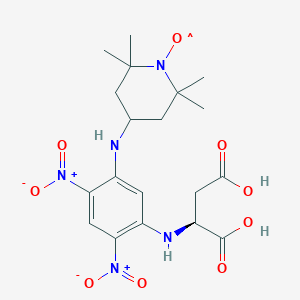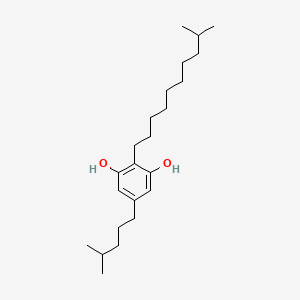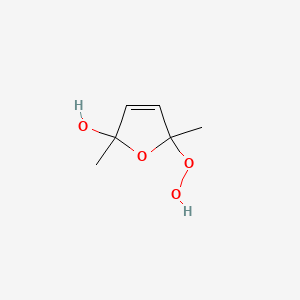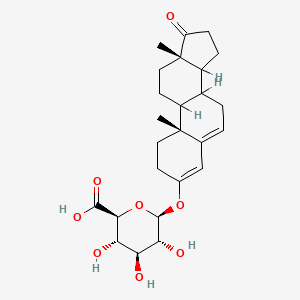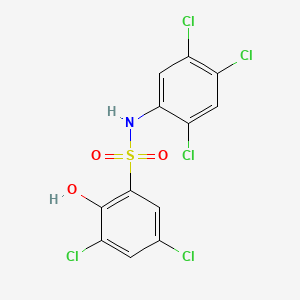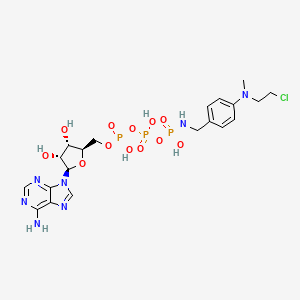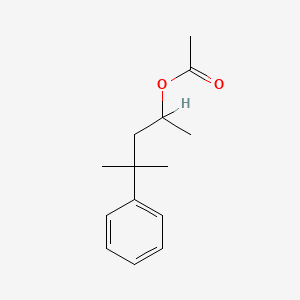
4-Methyl-4-phenyl-2-pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-phenyl-2-pentyl acetate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its floral, fresh green, and woody balsamic odor, making it a valuable component in the fragrance industry . The compound is also referred to by various names, including 1,3-dimethyl-3-phenylbutyl acetate and benzenepropanol, alpha, gamma, gamma-trimethyl-, acetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-dimethyl-3-phenylbutanol.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-phenyl-2-pentyl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-4-phenyl-2-pentyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylisoamyl acetate: Known for its fruity odor, commonly used in flavorings and fragrances.
Methylisobutylcarbinol acetate: Another ester with a pleasant odor, used in similar applications.
1,3-Dimethylbutyl acetate: Shares structural similarities and is used in the fragrance industry.
Uniqueness
4-Methyl-4-phenyl-2-pentyl acetate stands out due to its unique combination of floral, fresh green, and woody balsamic odor, making it particularly valuable in creating complex fragrance profiles .
Eigenschaften
CAS-Nummer |
68083-58-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(4-methyl-4-phenylpentan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
InChI-Schlüssel |
MXIGGIZQUGDKAP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
Kanonische SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
Key on ui other cas no. |
68083-58-9 |
Synonyme |
1,3-dimethyl-3-phenylbutyl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


